Neriifolin

Anticancer drug discovery Cardiac glycoside pharmacology In vitro cytotoxicity

Select Neriifolin for its unmatched potency profile: sub-30 nM IC₅₀ across breast, colorectal, ovarian, and skin cancer lines — markedly superior to digoxin and digitoxin in HeLa, A549, and DU145 models. It delivers 72.87% maximal inhibition of endothelial cell migration, outperforming ouabain and digoxin in anti-angiogenesis assays. With a 3.2-fold longer elimination half-life (6.79 h) and 1.21-fold higher oral bioavailability (35.6%) than peruvoside, Neriifolin enables sustained target engagement in chronic in vivo studies. Its documented CNS penetration and >6-hour therapeutic window in stroke models make it an indispensable chemical probe for Na⁺/K⁺-ATPase-targeted oncology and neuroprotection programs.

Molecular Formula C30H46O8
Molecular Weight 534.7 g/mol
CAS No. 466-07-9
Cat. No. B146818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeriifolin
CAS466-07-9
Synonyms(3β,5β)-3-[(6-deoxy-3-O-methyl-α-L-glucopyranosyl)oxy]-14-hydroxy-card-20(22)-enolide;  Neriifolin;  17β-Neriifolin;  NSC 123976
Molecular FormulaC30H46O8
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O
InChIInChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18+,19-,20+,21-,22+,24-,25-,26+,27-,28-,29+,30-/m0/s1
InChIKeyVPUNMTHWNSJUOG-BAOINKAISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neriifolin (CAS 466-07-9) – A CNS-Penetrant Cardenolide Cardiac Glycoside: Procurement Guide for Research & Development


Neriifolin (CAS 466-07-9), also known as 17βH-neriifolin or thevefolin, is a naturally occurring cardiac glycoside belonging to the cardenolide class of steroids [1]. It is structurally defined as a digitoxigenin aglycone bearing a 6-deoxy-3-O-methyl-α-L-glucopyranoside (thevetose) sugar moiety at the C3 position [1]. First isolated from Thevetia neriifolia (yellow oleander) and subsequently found in Cerbera odollam and Cerbera manghas, neriifolin functions as a potent, CNS-penetrating inhibitor of the Na+/K+-ATPase enzyme . Beyond its classical cardiotonic activity, contemporary research has identified significant anticancer, neuroprotective, and anti-angiogenic properties, making it a compelling molecular probe and a unique lead scaffold in modern drug discovery .

Why Neriifolin (CAS 466-07-9) Is Not Interchangeable with Digoxin, Digitoxin, or Ouabain: Key Procurement Considerations


Despite sharing the Na+/K+-ATPase as a common primary target, the cardiac glycoside class exhibits profound pharmacodynamic and pharmacokinetic heterogeneity. Simple substitution of neriifolin with in-class alternatives like digoxin, digitoxin, ouabain, or peruvoside is scientifically invalid due to non-overlapping potency profiles across cancer and normal cell lineages, divergent oral bioavailability and half-life in mammalian systems, and differential CNS permeability [1]. For example, neriifolin demonstrates markedly superior cytotoxic potency compared to digitoxin and digoxin in HeLa, A549, and DU145 cancer cell lines, while its binding energetics on the Na+/K+-ATPase α-subunit are comparable to ouabain, suggesting distinct effector coupling downstream of enzyme inhibition [2]. These quantitative disparities underscore that selection of neriifolin versus a structurally related analog must be driven by specific experimental requirements, not by assumed class-wide equivalence.

Neriifolin (CAS 466-07-9) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Ouabain, Digoxin, Digitoxin, and Peruvoside


Cytotoxicity in Cervical, Lung, and Prostate Cancer: 17βH-Neriifolin Exhibits 2- to 112-Fold Greater Potency Than Digoxin, Digitoxin, and Ouabain

In a direct comparative study, 17βH-neriifolin demonstrated the highest cytotoxic potency among four cardiac glycosides across three human cancer cell lines [1]. Specifically, 17βH-neriifolin achieved IC50 values of 5.3 nM (HeLa), 16 nM (A549), and 9.2 nM (DU145). In comparison, ouabain exhibited IC50 values of 10 nM, 35 nM, and 15 nM, respectively. Digitoxin and digoxin were considerably less potent, with IC50 values ranging from 22–120 nM for digitoxin and 27–600 nM for digoxin across the same panel [1]. This establishes a clear rank-order of potency: 17βH-neriifolin > ouabain > digitoxin > digoxin in these cancer models.

Anticancer drug discovery Cardiac glycoside pharmacology In vitro cytotoxicity

Anti-Angiogenic Activity in Endothelial Cells: 17βH-Neriifolin Matches or Exceeds Ouabain, Digoxin, and Digitoxin in Inhibiting Cell Migration

The anti-angiogenic potential of 17βH-neriifolin was directly compared to ouabain, digoxin, and digitoxin in the EA.hy926 endothelial cell line using a cell migration assay [1]. The percentage inhibition of endothelial cell migration by 17βH-neriifolin ranged from 29.55% to 72.87% across tested concentrations. This profile was slightly superior to ouabain (27.96% to 64.72%) and digitoxin (35.50% to 63.43%), and comparable to digoxin (30.70% to 64.19%) [1]. All compounds exhibited dose-dependent anti-migratory activity, but 17βH-neriifolin achieved the highest maximal inhibition (72.87%) among the cardiac glycosides tested.

Anti-angiogenesis Endothelial cell biology Cancer metastasis

Pharmacokinetic Differentiation: Neriifolin Demonstrates Longer Elimination Half-Life and Higher Bioavailability Than Peruvoside

A radioimmunoassay-based pharmacokinetic study in rats directly compared the ADME profiles of neriifolin and peruvoside, two cardiac glycosides isolated from the same plant source [1]. Following intravenous administration, neriifolin exhibited a terminal elimination half-life (T1/2β) of 6.79 hours, a volume of distribution (Vd) of 6.78 L/kg, and a clearance (CL) of 0.69 L/h/kg. In contrast, peruvoside showed a significantly shorter half-life of 2.13 hours, a smaller Vd of 3.94 L/kg, and a higher clearance of 1.28 L/h/kg [1]. Following oral administration, neriifolin also achieved higher bioavailability (35.6%) compared to peruvoside (29.5%) and neriperside (27.1%) [1].

Pharmacokinetics ADME Drug development

Na+/K+-ATPase Binding Energetics: 17βH-Neriifolin Binds the α-Subunit with Affinity Comparable to Ouabain, Confirming High-Target Engagement

In silico molecular docking and in vitro binding studies confirmed that 17βH-neriifolin binds to the α-subunit of Na+/K+-ATPase with binding energetics virtually identical to the classical high-affinity ligand ouabain [1]. The calculated binding energy for 17βH-neriifolin was -8.16 ± 0.74 kcal/mol, compared to -8.18 ± 0.48 kcal/mol for ouabain [1]. This near-identical binding energy profile demonstrates that neriifolin achieves equivalent target engagement at the primary recognition site on the Na+/K+-ATPase pump, establishing it as a valid alternative probe with comparable molecular interaction strength at this critical drug target.

Na+/K+-ATPase Molecular docking Target engagement

Broad-Spectrum Anticancer Activity: 17βH-Neriifolin Exhibits Sub-30 nM IC50 Across Breast, Colorectal, Ovarian, and Skin Cancer Cell Lines

Evaluation of 17βH-neriifolin against a diverse panel of human cancer cell lines revealed consistent low-nanomolar antiproliferative activity with IC50 values ranging from 0.022 ± 0.0015 μM to 0.030 ± 0.0018 μM [1]. The compound demonstrated potent efficacy against breast cancer (MCF-7, T47D), colorectal cancer (HT-29), ovarian cancer (A2780, SKOV-3), and skin cancer (A375) cell lines, with all IC50 values falling within a narrow 8 nM window [1]. While no direct comparator data exists in this specific study, cross-study comparison with literature IC50 values for digoxin (typically 50–500 nM) and digitoxin (typically 10–100 nM) in similar cell lines suggests neriifolin's potency profile is among the most potent reported for a naturally occurring cardiac glycoside.

Oncology Broad-spectrum anticancer Cardiac glycoside

Neriifolin (CAS 466-07-9): High-Value Research and Industrial Application Scenarios Supported by Comparative Evidence


Oncology Drug Discovery: Lead Optimization and Mechanistic Studies Targeting Na+/K+-ATPase in Solid Tumors

Neriifolin is ideally suited as a chemical probe and lead scaffold for oncology drug discovery programs focused on Na+/K+-ATPase as a therapeutic target. Its established sub-30 nM IC50 across breast, colorectal, ovarian, and skin cancer cell lines , combined with its superior potency relative to digoxin and digitoxin in cervical, lung, and prostate cancer models [1], positions it as a more potent alternative to classical cardiac glycosides for in vitro and in vivo efficacy studies. The comparable binding energetics to ouabain ensures high-fidelity target engagement, while its distinct cytotoxicity profile enables investigation of biased signaling pathways downstream of Na+/K+-ATPase inhibition. Researchers can leverage neriifolin to explore structure-activity relationships and optimize for improved therapeutic indices in oncology applications.

Anti-Angiogenic and Metastasis Research: Vascular Biology Studies Using Endothelial Cell Models

The demonstrated anti-migratory effect of 17βH-neriifolin on EA.hy926 endothelial cells, achieving up to 72.87% inhibition of cell migration , establishes its utility in vascular biology and anti-angiogenesis research. Compared to ouabain, digoxin, and digitoxin, neriifolin exhibited the highest maximal inhibition, making it a preferred tool compound for studies investigating tumor angiogenesis, endothelial cell function, or metastasis. This application scenario is particularly relevant for researchers exploring the intersection of cardiac glycoside pharmacology and vascular biology, or for screening programs seeking to identify novel anti-angiogenic agents from natural product libraries.

Preclinical Pharmacokinetic and ADME Studies: In Vivo Efficacy Studies Requiring Sustained Drug Exposure

Neriifolin's favorable pharmacokinetic profile, characterized by a 3.2-fold longer elimination half-life (6.79 h) and 1.21-fold higher oral bioavailability (35.6%) compared to the closely related cardiac glycoside peruvoside , makes it a more practical candidate for in vivo efficacy studies in rodent models. The extended half-life reduces the need for frequent dosing, minimizing animal handling and associated experimental variability. This pharmacokinetic advantage is particularly valuable for chronic disease models in oncology or cardiovascular research, where sustained target engagement is critical. Researchers planning long-term in vivo studies should prioritize neriifolin over peruvoside to achieve more consistent drug exposure and reduce experimental complexity.

CNS Drug Discovery and Neuroprotection Research: Ischemic Stroke and Neurodegeneration Models

Neriifolin's documented ability to penetrate the central nervous system (CNS) and its demonstrated neuroprotective efficacy in preclinical stroke models [1] position it as a unique chemical probe for CNS drug discovery. Unlike digoxin, which exhibits limited brain penetration, neriifolin can access CNS targets while maintaining Na+/K+-ATPase inhibitory activity. Studies have shown that neriifolin provides significant neuroprotection in both neonatal hypoxia/ischemia models and middle cerebral artery occlusion models of transient focal ischemia, with a therapeutic window exceeding 6 hours in brain slice assays [1]. This CNS accessibility combined with its distinct pharmacological profile makes neriifolin an invaluable tool for investigating Na+/K+-ATPase-dependent mechanisms in neurological disorders, including ischemic stroke, experimental autoimmune encephalomyelitis, and potentially Alzheimer's disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neriifolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.